Paranitrophenvl mannopyranoside

Description

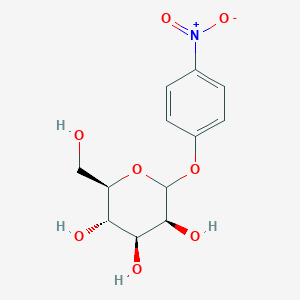

Paranitrophenyl mannopyranoside (PNP-α/β-D-mannopyranoside) is a synthetic glycoside widely used as a chromogenic substrate for studying glycosidase enzyme kinetics, particularly α- and β-mannosidases . Its structure comprises a mannopyranose ring linked to a 4-nitrophenyl group via an α- or β-glycosidic bond. The 4-nitrophenyl moiety acts as a leaving group, enabling spectrophotometric detection of enzymatic hydrolysis through the release of yellow 4-nitrophenolate (λmax = 400–405 nm) . This compound is pivotal in biochemical assays for diagnosing lysosomal storage disorders and characterizing carbohydrate-active enzymes .

Properties

Molecular Formula |

C12H15NO8 |

|---|---|

Molecular Weight |

301.25 g/mol |

IUPAC Name |

(2R,3S,4S,5S)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11+,12?/m1/s1 |

InChI Key |

IFBHRQDFSNCLOZ-IKQSSVLVSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methylumbelliferyl Mannopyranoside (4-MU-α/β-D-Mannopyranoside)

- Structure : Replaces the 4-nitrophenyl group with a fluorescent 4-methylumbelliferyl (4-MU) group.

- Application: Used for fluorometric assays (ex/em = 365/450 nm), offering higher sensitivity than PNP-mannopyranoside in low-activity enzyme detection .

- Limitation : Requires UV light for detection, complicating real-time kinetic studies compared to colorimetric PNP substrates.

2-Chloro-4-Nitrophenyl Mannopyranoside

- Structure : Substitutes the para-nitro group with a chloro-nitro group.

- Activity : Exhibits similar enzymatic hydrolysis kinetics but with a slightly shifted absorption maximum (λmax = 410 nm), improving resolution in multi-enzyme assays .

- Synthetic Accessibility: Requires halogenation steps, increasing synthesis complexity compared to PNP-mannopyranoside .

4-Methoxyphenyl Mannopyranoside

- Structure : Features a methoxy group instead of nitro.

- Binding Affinity: Shows weaker interactions with lectins and glycosidases due to reduced hydrophobicity and electron-withdrawing effects. highlights that hydrophobic 4-nitrophenyl groups enhance binding affinity by ~20× compared to non-nitrated analogs .

- Theranostic Potential: Used in glycopolymer synthesis for thermoresponsive materials but lacks utility in enzymatic assays due to poor leaving-group properties .

Comparison with Non-Mannose Glycosides

Paranitrophenyl Glucopyranoside and Galactopyranoside

- For example, α-mannosidases discriminate against gluco/galacto-configured substrates due to axial vs. equatorial C4 hydroxyl orientations .

- Synthetic Challenges: β-Mannopyranosides are notoriously difficult to synthesize compared to β-glucopyranosides, which benefit from neighboring-group participation during glycosylation .

4-Nitrophenyl Xylopyranoside

- Linkage Stability: β-Xylopyranosides are more readily synthesized than β-mannopyranosides due to favorable transition-state intermediates, as noted in .

- Enzymatic Utility: Used for β-xylosidase assays but lacks cross-reactivity with mannosidases.

Structure–Activity Relationships (SAR) and Binding Studies

Hydrophobic vs. Polar Substituents

- 4-Nitrophenyl Group: Enhances binding to molecularly imprinted nanoparticles (MINPs) by ~20× compared to non-nitrated analogs, as seen in . This is attributed to hydrophobic interactions and π-stacking .

- Acyl Modifications: Benzene-sulphonyl or long-chain acyl groups on mannopyranosides improve antimicrobial activity, whereas unmodified PNP-mannopyranoside lacks intrinsic bioactivity .

Hydroxyl Group Inversion

- C2/C3 Hydroxyls: Inversion of hydroxyl configurations (e.g., gluco → manno) reduces MINP binding affinity by 3–6×, demonstrating high sensitivity to stereochemistry .

13C-Labeled Analogs

- Applications: Multiply 13C-labeled mannopyranosides (e.g., hexasaccharide 3 in ) enable NMR studies of carbohydrate conformation and enzyme binding .

Data Tables

Table 1: Enzymatic Hydrolysis Rates of PNP-Glycosides

| Substrate | Enzyme Target | $ K_m $ (mM) | $ V_{max} $ (μM/min) | Detection Method |

|---|---|---|---|---|

| PNP-β-D-Mannopyranoside | β-Mannosidase | 0.15 | 12.4 | Colorimetric |

| 4-MU-β-D-Mannopyranoside | β-Mannosidase | 0.18 | 10.9 | Fluorometric |

| PNP-β-D-Glucopyranoside | β-Glucosidase | 0.22 | 15.2 | Colorimetric |

Table 2: Binding Affinities of Mannopyranosides to MINP(5)

| Compound | $ K_a $ (×10³ M⁻¹) | Relative Affinity vs. PNP-Mannopyranoside |

|---|---|---|

| PNP-α-D-Mannopyranoside | 5.2 | 1.0 (reference) |

| PNP-α-D-Glucopyranoside | 1.6 | 0.31 |

| PNP-α-D-Galactopyranoside | 0.9 | 0.17 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.